![molecular formula C8H6N2O3S B13891395 7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyrazine rings, with a methylsulfanyl group at the 7th position and a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrazinecarboxylic acids: Exhibit various biological properties, including antibacterial and antifungal activities.
Uniqueness: 7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid stands out due to its unique combination of a furan and pyrazine ring system, along with the presence of a methylsulfanyl group
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
7-methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-14-6-4-7(10-3-2-9-4)13-5(6)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
KAJFHQBPHDWJQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(OC2=NC=CN=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


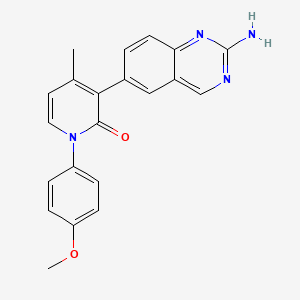
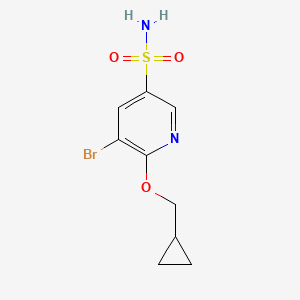
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
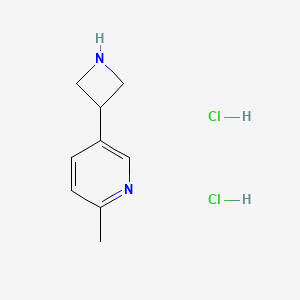
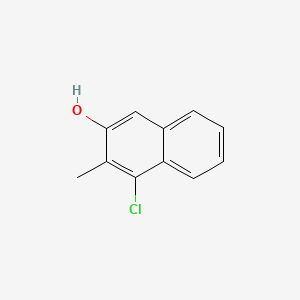
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)

![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)
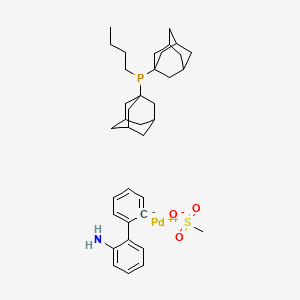

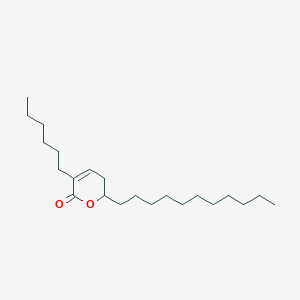


![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
